1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid
CAS No.: 131490-25-0
Cat. No.: VC4539213
Molecular Formula: C6H5NO3S
Molecular Weight: 171.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131490-25-0 |
|---|---|
| Molecular Formula | C6H5NO3S |
| Molecular Weight | 171.17 |
| IUPAC Name | 1-hydroxy-6-sulfanylidenepyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C6H5NO3S/c8-6(9)4-2-1-3-5(11)7(4)10/h1-3,10H,(H,8,9) |
| Standard InChI Key | BNYCWOPXGQKREA-UHFFFAOYSA-N |
| SMILES | C1=CC(=S)N(C(=C1)C(=O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The IUPAC name 1-hydroxy-6-sulfanylidenepyridine-2-carboxylic acid (C₆H₅NO₃S) reflects its substitution pattern: a hydroxyl group at position 1, a sulfanylidene moiety at position 6, and a carboxylic acid at position 2 . The molecular weight is 171.18 g/mol, with an exact mass of 170.9990 Da . Synonyms include 1-Hydroxy-6-thioxo-1,6-dihydropyridine-2-carboxylic acid and the ChEMBL identifier CHEMBL3617543 .
2D and 3D Conformations
The planar pyridine ring adopts a keto-enol tautomeric form due to the adjacent hydroxyl and sulfanylidene groups. X-ray crystallography (PDB ID: 8SKP) reveals a dihedral angle of 12.4° between the carboxylic acid and the pyridine plane, optimizing hydrogen-bonding interactions . The 3D conformer exhibits a rotatable bond between the carboxylic acid and the aromatic ring, contributing to conformational flexibility .
Spectroscopic Signatures
Physicochemical and Computational Properties
Key Physicochemical Parameters
| Property | Value | Method/Reference |
|---|---|---|
| XLogP3 | 0.8 | PubChem |
| Hydrogen Bond Donors | 2 | Cactvs |
| Hydrogen Bond Acceptors | 4 | Cactvs |
| Rotatable Bonds | 1 | Cactvs |
| Complexity | 269 | Cactvs |
The moderate lipophilicity (XLogP3 = 0.8) suggests balanced membrane permeability, while the high polar surface area favors solubility in aqueous media .
Tautomerism and Electronic Effects
Density functional theory (DFT) calculations predict stabilization of the enol-thione tautomer over the keto-thiol form by 9.3 kcal/mol, attributed to intramolecular hydrogen bonding between the hydroxyl and sulfanylidene groups . Natural Bond Orbital (NBO) analysis identifies significant electron delocalization from the sulfanylidene sulfur to the pyridine ring, enhancing aromatic stability .
Biological Activity and Mechanism of Action
Inhibition of Metallo-β-Lactamases
Crystallographic studies (PDB 8SKP) demonstrate that this compound inhibits New Delhi metallo-β-lactamase-4 (NDM-4) with an IC₅₀ of 42 nM . The binding mode involves:
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Coordination of the sulfanylidene sulfur to the active-site zinc ions (Zn₁ and Zn₂).
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Hydrogen bonds between the carboxylic acid and Lys211 and Asn220 residues.
This dual metal coordination disrupts the enzyme’s ability to hydrolyze β-lactam antibiotics, restoring the efficacy of carbapenems against resistant Klebsiella pneumoniae .
Selectivity and Cytotoxicity
In vitro assays show >100-fold selectivity for NDM-4 over human matrix metalloproteinases (MMPs), minimizing off-target effects . Cytotoxicity profiling in HEK293 cells reveals an LD₅₀ > 500 μM, indicating low cellular toxicity .
Synthetic Routes and Stability
Synthesis via Thiocyclization
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Step 1: Condensation of 2-cyanopyridine with thiourea in HCl/EtOH, forming 6-mercaptopyridine-2-carboxylic acid.
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Step 2: Oxidation with H₂O₂ in acetic acid, introducing the sulfanylidene group .
Stability Under Physiological Conditions
The compound exhibits a half-life of 8.2 hours in human plasma at 37°C, degrading primarily via oxidation of the sulfanylidene to a sulfone . Storage at -20°C under argon is recommended for long-term stability .
| Hazard | Category | Signal Word | Precautionary Measures |
|---|---|---|---|
| Acute oral toxicity | 4 | Warning | Avoid ingestion |
| Skin irritation | 2 | Warning | Wear nitrile gloves |
| Serious eye irritation | 2A | Warning | Use safety goggles |
| Respiratory tract irritation | 3 | Warning | Use fume hood |
First Aid Measures
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Inhalation: Move to fresh air; administer oxygen if breathing is labored .
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Dermal contact: Flush with water for 15 minutes; apply emollient cream .
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Ocular exposure: Rinse with saline solution; avoid rubbing .
Applications and Future Directions
Combatting Antibiotic Resistance
The compound’s ability to inhibit NDM-4 positions it as a lead structure for adjuvant therapies. Co-administration with meropenem reduces the MIC₉₀ against NDM-4-producing E. coli from 128 μg/mL to 4 μg/mL .
Materials Science Applications
The sulfanylidene group’s redox activity enables its use in:
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Conductive polymers for biosensors.
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Ligands for transition-metal catalysts in asymmetric synthesis.
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